molecular formula C10H16NO3P B13518526 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Cat. No.: B13518526
M. Wt: 229.21 g/mol
InChI Key: WAFWRKVMTCOSNH-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with dimethoxymethyl and dimethylphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The dimethoxymethyl group can be introduced via a reaction with formaldehyde dimethyl acetal in the presence of an acid catalyst. The dimethylphosphoryl group is often introduced through a phosphorylation reaction using dimethyl phosphite and a suitable activating agent such as a halogenating reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has several applications in scientific research:

    Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound may serve as a probe or a building block in the synthesis of biologically active molecules.

    Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)pyridine
  • 2,6-Bis(dimethoxymethyl)pyridine
  • 3-(Dimethylphosphoryl)pyridine

Comparison

Compared to similar compounds, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups on the pyridine ring. This dual substitution can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

3-(dimethoxymethyl)-5-dimethylphosphorylpyridine

InChI

InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-9(7-11-6-8)15(3,4)12/h5-7,10H,1-4H3

InChI Key

WAFWRKVMTCOSNH-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CN=C1)P(=O)(C)C)OC

Origin of Product

United States

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